Bis(bromopropyl) chloroethyl phosphate

Beschreibung

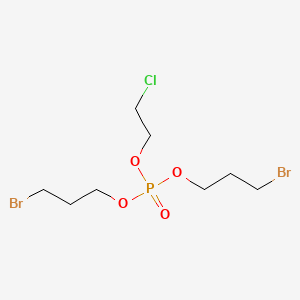

Bis(bromopropyl) chloroethyl phosphate is a halogenated organophosphate flame retardant (OPFR) characterized by a phosphate ester core substituted with two bromopropyl groups and one chloroethyl group. Halogenated OPFRs like this compound are designed to release bromine and chlorine radicals during thermal decomposition, interrupting the combustion cycle .

Eigenschaften

CAS-Nummer |

63039-25-8 |

|---|---|

Molekularformel |

C8H16Br2ClO4P |

Molekulargewicht |

402.44 g/mol |

IUPAC-Name |

bis(3-bromopropyl) 2-chloroethyl phosphate |

InChI |

InChI=1S/C8H16Br2ClO4P/c9-3-1-6-13-16(12,15-8-5-11)14-7-2-4-10/h1-8H2 |

InChI-Schlüssel |

HZZSYAYGZVNQDB-UHFFFAOYSA-N |

Kanonische SMILES |

C(COP(=O)(OCCCBr)OCCCl)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bis(bromopropyl) chloroethyl phosphate typically involves the reaction of phosphorus oxychloride with 3-bromopropanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: Bis(bromopropyl) chloroethyl phosphate can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide or amine groups.

Oxidation Reactions: The compound can be oxidized to form phosphates with higher oxidation states, often using oxidizing agents like hydrogen peroxide .

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as or in aqueous or alcoholic solutions.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include hydroxypropyl chloroethyl phosphate or aminopropyl chloroethyl phosphate .

Oxidation Products: Higher oxidation state phosphates such as phosphoric acid derivatives .

Wissenschaftliche Forschungsanwendungen

Flame Retardant Applications

Flame Retardant Properties

Bis(bromopropyl) chloroethyl phosphate is primarily utilized as a flame retardant in textiles and other materials. Its effectiveness stems from its ability to form stable emulsions that can be applied to fabrics, enhancing their resistance to ignition and combustion. The compound acts by disrupting the combustion process and forming a protective char layer when exposed to high temperatures.

Case Study: Textile Finishes

A patent highlights the use of haloalkyl phosphoric acids, including this compound, as emulsifiers for durable flame retardant finishes on textiles. The study demonstrated that using these compounds resulted in improved water solubility and stability of flame retardant formulations, making them more effective for practical applications in the textile industry .

Emulsification in Aqueous Systems

Emulsifiers for Chemical Formulations

The compound serves as an emulsifier in various chemical formulations, particularly those requiring stable aqueous emulsions. Its unique structure allows it to stabilize mixtures that would otherwise separate, making it valuable in industries such as coatings, adhesives, and construction materials.

Data Table: Emulsifier Effectiveness

| Compound | Application Area | Effectiveness (Rating) |

|---|---|---|

| This compound | Textile finishes | High |

| Ammonium bis(2,3-dibromopropyl) phosphate | Aqueous emulsions | Moderate |

| Sodium bis(2,3-dichloropropyl) phosphate | Coatings | High |

Potential Therapeutic Applications

Anticancer Activities

Emerging research indicates that this compound may exhibit anticancer properties similar to other chloroethylating agents. These compounds have been studied for their ability to induce DNA cross-linking, which is a mechanism by which they can inhibit cancer cell proliferation.

Case Study: Mechanisms of Action

Research has shown that compounds with similar structures can form DNA-DNA interstrand cross-links, leading to cytotoxic effects in cancer cells. This mechanism is particularly relevant in tumors with low levels of the repair protein O(6)-alkylguanine-DNA alkyltransferase (MGMT), making them more susceptible to treatment with such agents .

Environmental Considerations

Impact on Biota

The use of this compound and similar organophosphorus flame retardants has raised environmental concerns due to their persistence and potential bioaccumulation in ecosystems. Studies have begun to assess their impact on Arctic biota and other sensitive environments, emphasizing the need for careful regulation and monitoring of these substances .

Wirkmechanismus

The mechanism by which bis(bromopropyl) chloroethyl phosphate exerts its effects involves the interaction with cellular enzymes and proteins . The compound can inhibit enzyme activity by phosphorylating active sites, leading to altered cellular functions . This mechanism is similar to other organophosphorus compounds that target enzymes involved in neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Properties

| Compound Name | Structure | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| Bis(bromopropyl) chloroethyl phosphate | PO₄-(C₃H₆Br)₂-(C₂H₄Cl) | ~416–470* | Bromopropyl, chloroethyl | Polymers, textiles |

| Tris(2,3-dibromopropyl) phosphate (Tris-BP) | PO₄-(C₃H₆Br)₃ | 697.7 | Bromopropyl | Plastics, adhesives |

| Bis(2,3-dibromopropyl) phosphate (BIS) | PO₄-(C₃H₆Br)₂ | 513.8 | Bromopropyl | Polyester resins |

| Tris(chloroethyl) phosphate (TCEP) | PO₄-(C₂H₄Cl)₃ | 285.5 | Chloroethyl | Foams, coatings |

| Tris(chloroisopropyl) phosphate (TCIPP) | PO₄-(C₃H₆Cl)₃ | 327.6 | Chloroisopropyl | Furniture, electronics |

| V6 (Bis(chloromethyl)propane-1,3-diyl tetrakis-(2-chloroethyl) bis(phosphate)) | Complex branched structure | ~700–800* | Chloromethyl, chloroethyl | High-performance polymers |

Key Observations :

- Brominated compounds (e.g., Tris-BP, BIS) exhibit higher molecular weights and flame-retardant efficiency compared to chlorinated analogs like TCEP and TCIPP .

- The chloroethyl group in this compound may enhance thermal stability but increase environmental persistence compared to non-halogenated OPFRs .

Performance in Flame Retardancy

Table 2: Flame Retardancy Efficiency (LOI Values*)

| Compound | LOI (%) at 10 phr** | Polymer Matrix |

|---|---|---|

| This compound | ~25–28* | Polyester resin |

| Tris-BP | 30.1 | Polyester resin |

| BIS | 21.1 | Polyester resin |

| TCIPP | 22.5 | Polyurethane foam |

| TCEP | 24.0 | PVC coatings |

Limiting Oxygen Index (LOI): Higher values indicate better flame retardancy.

*Parts per hundred resin .

Key Findings :

- Brominated compounds generally outperform chlorinated ones due to bromine’s higher radical-scavenging capacity. Tris-BP shows superior LOI (30.1%) compared to this compound (~25–28%), likely due to its three bromopropyl groups .

- V6, a complex chlorinated OPFR, is used in niche applications requiring extreme thermal stability .

Toxicity and Regulatory Status

Table 3: Toxicological and Regulatory Profiles

| Compound | Genotoxicity | Nephrotoxicity | Regulatory Status |

|---|---|---|---|

| This compound | Suspected* | Not studied | Unregulated (data gaps) |

| Tris-BP | High | High | Banned in textiles (GOTS) |

| BIS | Moderate | Moderate | Restricted in EU (REACH) |

| TCEP | High | High | Restricted in EU, California |

| TCIPP | Moderate | Low | Unregulated (emerging concern) |

Key Insights :

- Tris-BP and TCEP are heavily restricted due to genotoxicity and nephrotoxicity linked to reactive metabolites .

- TCIPP, a common replacement for TCEP, shows similar transcriptomic effects on immune and steroid pathways in human cells but at lower cytotoxicity .

- This compound lacks direct toxicity data but shares structural motifs with compounds known to release carcinogenic alkylating agents .

Biologische Aktivität

Bis(bromopropyl) chloroethyl phosphate (BBP) is a flame retardant classified under organophosphorous compounds. Its biological activity has garnered attention due to its potential health effects and environmental impact. This article reviews the biological activity of BBP, focusing on its toxicological profile, mechanisms of action, and relevant case studies.

BBP is a phosphate ester with the molecular formula . It is primarily used in plastics and textiles as a flame retardant. Its chemical structure contributes to its biological activity, particularly its interactions with biological membranes and proteins.

Toxicological Profile

The toxicological profile of BBP reveals several key areas of concern:

- Neurotoxicity : Studies indicate that BBP may induce neurotoxic effects, particularly in developing organisms. The compound has been shown to affect neurotransmitter systems, leading to behavioral alterations in animal models .

- Reproductive and Developmental Effects : Animal studies suggest that exposure to BBP can lead to reproductive toxicity, including altered hormone levels and impaired fertility. Developmental studies in rodents have shown potential teratogenic effects .

- Carcinogenic Potential : While direct evidence linking BBP to cancer in humans is limited, some animal studies have indicated an increased incidence of tumors following prolonged exposure to organophosphates .

BBP's biological activity is mediated through several mechanisms:

- Inhibition of Acetylcholinesterase : Similar to other organophosphates, BBP may inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in synaptic clefts and resulting in overstimulation of neurons .

- Endocrine Disruption : BBP has been implicated in endocrine disruption due to its structural similarity to hormones. This can lead to altered hormonal signaling pathways, affecting growth and reproduction .

Case Studies

Several case studies highlight the biological effects of BBP:

- Neurodevelopmental Impact in Rodents : A study demonstrated that neonatal exposure to BBP resulted in significant behavioral changes in adult rats, including increased anxiety and decreased exploratory behavior. These changes were associated with alterations in hippocampal structure and function .

- Reproductive Health Effects : In a controlled study involving pregnant rats exposed to BBP, researchers observed reduced litter sizes and increased rates of fetal abnormalities. The study concluded that BBP exposure during critical developmental windows poses significant risks to reproductive health .

- Aquatic Toxicity : Research indicated that BBP exhibits toxicity towards aquatic organisms, impacting fish populations and potentially disrupting aquatic ecosystems. The compound's bioaccumulation potential raises concerns about long-term environmental impacts .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.